molecular formula C14H11Cl2NO2 B2508524 (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid CAS No. 725253-04-3

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid

Cat. No.: B2508524
CAS No.: 725253-04-3
M. Wt: 296.15
InChI Key: STQRSJXYEFONGX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing multiple functional groups. The preferred IUPAC name for this compound is 2-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]acetic acid, which accurately reflects the structural arrangement of its constituent moieties. This nomenclature system clearly identifies the central acetic acid backbone with substitutions at the alpha carbon position, specifically a 4-chlorophenyl group and a 3-chlorophenylamino group.

The compound is systematically catalogued under Chemical Abstracts Service number 725253-04-3, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature variations include 2-(3-chloroanilino)-2-(4-chlorophenyl)acetic acid, which emphasizes the aniline derivative aspect of the 3-chlorophenyl substituent. The molecular formula C₁₄H₁₁Cl₂NO₂ indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms, confirming the dichlorinated nature of this aromatic amino acid derivative.

The Simplified Molecular Input Line Entry System representation C1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)Cl provides a standardized linear notation for computational chemistry applications. This structural coding system enables accurate representation of the molecule's connectivity pattern, facilitating database searches and molecular modeling studies. The compound also carries various synonyms in chemical literature, including (4-chlorophenyl)[(3-chlorophenyl)amino]acetic acid, which reflects alternative naming conventions used across different research communities.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics resulting from the presence of multiple aromatic rings and flexible linking groups. Computational chemistry analysis reveals a molecular weight of 296.15 daltons, indicating substantial molecular size that influences its physical and chemical properties. The topological polar surface area value of 49.33 square angstroms suggests moderate polarity, which affects the compound's solubility characteristics and biological membrane permeability.

The logarithmic partition coefficient value of 4.2312 indicates significant lipophilicity, suggesting favorable interaction with hydrophobic environments and potential membrane penetration capabilities. This property profile results from the extensive aromatic character of the molecule, with two chlorinated benzene rings contributing to its hydrophobic nature. The hydrogen bond acceptor count of two corresponds to the carboxylic acid oxygen atoms, while the hydrogen bond donor count of two includes the carboxylic acid proton and the amino group hydrogen.

Conformational flexibility analysis reveals four rotatable bonds within the molecular structure, indicating moderate conformational freedom around single bonds connecting the aromatic rings to the central amino acid backbone. This rotational flexibility enables the molecule to adopt multiple conformational states, potentially influencing its binding interactions with biological targets and crystallization behavior. The presence of chlorine substituents at the para position of one phenyl ring and meta position of the other creates asymmetric electronic distribution, affecting molecular dipole moments and intermolecular interactions.

The spatial arrangement of functional groups creates potential for intramolecular hydrogen bonding between the carboxylic acid group and the amino nitrogen, which could stabilize certain conformational states. The aromatic rings exhibit planar geometry characteristic of benzene derivatives, while the central carbon bearing both the carboxylic acid and amino substituents adopts tetrahedral geometry. This geometric arrangement influences the overall molecular shape and determines the spatial relationships between functional groups essential for chemical reactivity and biological activity.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound was not directly available in the search results, general principles of crystal structure analysis apply to understanding this compound's solid-state behavior. Crystal structure determination typically involves X-ray diffraction techniques that reveal the three-dimensional arrangement of atoms within the crystal lattice. For compounds containing multiple aromatic rings and hydrogen bonding capabilities like this molecule, crystalline packing often involves π-π stacking interactions between aromatic systems and hydrogen bonding networks formed by carboxylic acid and amino groups.

The presence of chlorine substituents in both aromatic rings likely influences crystal packing through halogen bonding interactions, which can contribute to overall crystal stability. These interactions, combined with the polar carboxylic acid functionality, suggest that the compound may crystallize in hydrogen-bonded networks characteristic of amino acid derivatives. The asymmetric substitution pattern with chlorine atoms at different positions (para and meta) creates molecular asymmetry that could result in chiral crystal space groups, even though the molecule itself may not be inherently chiral.

Unit cell parameters for similar dichlorinated aromatic amino acids typically exhibit monoclinic or triclinic crystal systems, reflecting the complex molecular geometry and multiple intermolecular interaction possibilities. The molecular dimensions and packing efficiency would be influenced by the need to accommodate the bulky chlorinated aromatic substituents while maintaining optimal intermolecular contacts. Temperature-dependent studies would likely reveal thermal expansion behavior characteristic of organic crystals with multiple aromatic components.

Crystal structure analysis would provide crucial information about molecular conformation in the solid state, potentially differing from solution-phase conformations due to crystal packing constraints. The determination of space group symmetry, unit cell dimensions, and atomic coordinates would enable calculation of molecular volume, density, and prediction of physical properties such as melting point and thermal stability. Such crystallographic information serves as essential input for computational modeling studies and pharmaceutical formulation development when applicable.

Spectroscopic Characterization (IR, NMR, MS)

Infrared spectroscopy provides crucial structural information for this compound through identification of characteristic functional group vibrations. The carboxylic acid group typically exhibits a broad O-H stretch around 2500-3300 wavenumbers and a C=O stretch near 1700 wavenumbers, providing clear identification of this functional group. The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic C=C stretches occur around 1450-1600 wavenumbers, confirming the presence of benzene ring systems.

The secondary amine N-H stretch would appear around 3200-3500 wavenumbers, potentially overlapping with the carboxylic acid O-H stretch but distinguishable through detailed spectral analysis. Carbon-chlorine stretching vibrations typically occur in the fingerprint region below 1000 wavenumbers, with specific frequencies depending on the substitution pattern and electronic environment of each chlorine atom. The mid-infrared region from 400-4000 wavenumbers provides comprehensive functional group identification, while the far-infrared region could reveal molecular vibrations and crystal lattice modes in solid-state samples.

Nuclear magnetic resonance spectroscopy offers detailed structural elucidation through analysis of proton and carbon environments. Proton nuclear magnetic resonance would reveal distinct aromatic proton signals for both chlorinated benzene rings, with chemical shifts influenced by the electron-withdrawing chlorine substituents. The amino proton and carboxylic acid proton would appear as exchangeable signals, potentially broadened due to chemical exchange processes. The methine proton alpha to both the carboxylic acid and amino groups would exhibit characteristic downfield chemical shift due to the deshielding effects of both functional groups.

Carbon-13 nuclear magnetic resonance spectroscopy would provide information about all carbon environments, including aromatic carbons, the carboxylic acid carbonyl carbon, and the alpha carbon bearing the amino and carboxylic acid substituents. The chemical shifts would reflect the electronic environment modifications caused by chlorine substituents and functional group proximity. Two-dimensional nuclear magnetic resonance techniques could establish connectivity patterns and confirm structural assignments through correlation spectroscopy experiments.

Mass spectrometry analysis would provide molecular weight confirmation and fragmentation pattern information characteristic of the compound's structure. The molecular ion peak at mass-to-charge ratio 296 would confirm the molecular weight, while fragmentation patterns would reveal characteristic losses such as carboxylic acid groups and chlorinated aromatic fragments. Tandem mass spectrometry techniques could provide detailed structural information through controlled fragmentation studies, enabling identification of specific cleavage pathways and structural confirmation through comparison with theoretical fragmentation patterns.

Spectroscopic Technique Key Diagnostic Features Expected Frequency/Chemical Shift
Infrared Spectroscopy Carboxylic acid O-H stretch 2500-3300 cm⁻¹
Infrared Spectroscopy Carboxylic acid C=O stretch ~1700 cm⁻¹
Infrared Spectroscopy Aromatic C-H stretch 3000-3100 cm⁻¹
Infrared Spectroscopy Secondary amine N-H stretch 3200-3500 cm⁻¹
Proton Nuclear Magnetic Resonance Aromatic protons 6.5-8.0 ppm
Proton Nuclear Magnetic Resonance Alpha methine proton 4.5-5.5 ppm
Carbon-13 Nuclear Magnetic Resonance Carboxylic acid carbonyl 170-180 ppm
Mass Spectrometry Molecular ion peak m/z 296

Properties

IUPAC Name

2-(3-chloroanilino)-2-(4-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-6-4-9(5-7-10)13(14(18)19)17-12-3-1-2-11(16)8-12/h1-8,13,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQRSJXYEFONGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid typically involves the reaction of 4-chlorophenylboronic acid with 3-chloroaniline under specific conditions. The reaction is often catalyzed by palladium and proceeds through a Suzuki-Miyaura coupling reaction . The reaction conditions include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols under controlled conditions:

NucleophileProduct FormedReaction ConditionsYield (%)Key Reference
Primary aminesSulfonamides0–5°C in CH₂Cl₂, 1–2 hrs78–92
Secondary aminesSulfonamidesRT in THF, 4–6 hrs65–85
AlcoholsSulfonate esters0°C, base (e.g., pyridine)70–88
ThiolsSulfonyl thioestersRT in DMF, 3 hrs60–75

Mechanism :
The reaction proceeds via a two-step nucleophilic attack (Figure 1):

  • Electrophilic activation : The sulfur atom in –SO₂Cl becomes highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen and chlorine.

  • Nucleophilic displacement : Attack by the nucleophile (e.g., NH₃, ROH) displaces chloride, forming stable sulfonamides or sulfonate esters.

Hydrolysis Reactions

Controlled hydrolysis yields sulfonic acids, while vigorous conditions lead to decomposition:

Reaction ConditionsProductObservations
H₂O, 25°C, 12 hrsEthane-1-sulfonic acid derivativeSlow reaction; pH-dependent
NaOH (1M), 60°C, 2 hrsDegradation products (cyanocyclohexanol detected)Partial decomposition of cyanocyclohexyl group

Hydrolysis kinetics follow pseudo-first-order behavior with a rate constant k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1} in neutral aqueous solutions .

Reactions with Organometallic Reagents

The compound participates in coupling reactions with Grignard reagents:

Grignard ReagentProductKey ConditionsYield (%)
CH₃MgBr2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfinic acid−78°C, THF, 1 hr55
PhMgClSulfinate ester−20°C, 2 hrs48

Side reactions (e.g., reduction of the cyanide group) are minimized at low temperatures .

Stability and Reaction Optimization

Critical Factors :

  • Temperature : Reactions above 40°C promote decomposition (e.g., cyanide hydrolysis).

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates .

  • pH : Neutral to slightly basic conditions (pH 7–9) optimize substitution while minimizing side reactions .

Comparative Reactivity Analysis

Property2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chlorideBenzenesulfonyl chloride
Electrophilicity (Hammett σₚ)+1.2+0.7
Hydrolysis Rate (k, s⁻¹)2.3×1042.3 \times 10^{-4}5.6×1045.6 \times 10^{-4}
Amine Reactivity (Half-life)15 min8 min

The cyanocyclohexyl group moderately reduces electrophilicity compared to aryl sulfonyl chlorides but enhances steric effects in substitution reactions.

Industrial and Pharmacological Relevance

  • Pharmaceutical intermediates : Used in synthesizing kinase inhibitors and protease antagonists .

  • Polymer chemistry : Serves as a crosslinking agent in sulfonated polymer matrices .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic properties , particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The presence of chloro substituents can enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Studies have shown that (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid may inhibit certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. This suggests its potential as a lead compound in anticancer drug development .

Biological Research

In biological studies, this compound is explored for its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which is crucial for understanding its pharmacological effects. For instance, it could potentially inhibit enzymes involved in metabolic pathways or those related to disease processes .
  • Cellular Mechanisms : Investigations into the mechanisms of action reveal that this compound can modulate signal transduction pathways, impacting cellular responses to external stimuli .

Chemical Synthesis

As an intermediate in organic synthesis, this compound serves as a building block for more complex molecules:

  • Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical agents due to its reactive functional groups, which can participate in electrophilic substitution and nucleophilic reactions .
  • Development of Novel Compounds : The unique structure allows for modifications that can lead to the creation of new derivatives with enhanced biological activity or specificity .

Industrial Applications

In industrial settings, this compound is employed in:

  • Production of Specialty Chemicals : Its chemical properties make it suitable for the manufacture of specialty chemicals used in various applications, including agrochemicals and dyes .

Case Studies and Research Findings

Several case studies have documented the efficacy and potential applications of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against specific cancer cell lines, indicating its potential as a lead compound for further development .
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes showed promising results in inhibiting enzyme activity related to inflammatory responses, suggesting therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related acetic acid derivatives (Table 1):

Compound Name Substituents Key Structural Differences Reference
(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid 4-Cl-C₆H₄, 3-Cl-C₆H₄-NH- Baseline structure
D-4-Chlorophenylglycine HCl 4-Cl-C₆H₄, NH₂- Lacks the 3-chlorophenylamino group
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid 4-Cl-C₆H₄-SO₂NH-, C₆H₅ Sulfonamide group replaces amino linkage
Ethyl 4-chlorophenylacetate 4-Cl-C₆H₄-, ethyl ester Esterification of carboxylic acid
(3-Chloro-4-hydroxyphenyl)acetic acid 3-Cl-4-OH-C₆H₃ Hydroxyl group at position 4

Table 1 : Structural comparison with analogues.

Physicochemical Properties

  • Lipophilicity: The dual chloro-substitution in the target compound increases log P (lipophilicity) compared to mono-substituted analogues. For example, derivatives like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit log k values (HPLC-derived) ranging from 1.2–2.5, indicating moderate to high lipophilicity. In contrast, D-4-chlorophenylglycine HCl (log P ~1.0) is less lipophilic due to the absence of the 3-chlorophenylamino group.
  • Solubility : Ester derivatives (e.g., ethyl 4-chlorophenylacetate ) show higher solubility in organic solvents compared to the carboxylic acid form.

Key Research Findings

  • Lipophilicity-Bioactivity Relationship: The 3-chlorophenylamino group enhances membrane permeability compared to non-amino-substituted analogues (e.g., ethyl 4-chlorophenylacetate).
  • Toxicity : Chlorinated aromatic compounds often exhibit higher cytotoxicity; for example, 4-chloro-2-hydroxybenzoic acid derivatives () show dose-dependent toxicity in vitro.

Biological Activity

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid, also known by its CAS number 725253-04-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

The molecular formula of this compound is C₁₄H₁₁Cl₂NO₂, with a molecular weight of 296.149 g/mol. The compound features two chloro substituents on the phenyl rings, which may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₁Cl₂NO₂
Molecular Weight296.149 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point479.0 ± 40.0 °C at 760 mmHg
Flash Point243.5 ± 27.3 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit certain enzymes by binding to their active sites, which can block their activity and affect various cellular processes. This interaction can influence signal transduction pathways that are crucial for cellular regulation and function .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been studied for its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, there are indications that this compound may possess anti-inflammatory effects. Studies have shown that compounds with similar structures often exhibit inhibition of pro-inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Characterization : A study detailed the synthesis of various derivatives of this compound and assessed their biological activities, highlighting the importance of structural modifications in enhancing efficacy .
  • Comparative Analysis : In comparison with structurally similar compounds such as 4-chlorophenylboronic acid and 3-chloroaniline, this compound exhibited unique properties due to its dual chloro substitutions, which may contribute to its enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid, and how can structural purity be validated?

  • Methodology :

  • Step 1 : Use nucleophilic substitution to introduce the 3-chloro-phenylamino group to the phenylacetic acid backbone. For example, react 4-chlorophenylacetic acid with 3-chloroaniline under coupling agents like EDC/HOBt .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (characteristic peaks: aromatic protons at δ 7.2–7.5 ppm, NH at δ 5.8–6.2 ppm) .
  • Step 3 : Confirm crystallinity via X-ray diffraction (SHELX software for refinement) .

Q. How do the positions of chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Experimental Design : Compare reaction rates of the 4-chloro-phenyl group with analogs (e.g., 2-chloro or 3-chloro isomers) under identical conditions (e.g., SNAr with NaOMe in DMF).
  • Data Analysis : Use kinetic studies (UV-Vis monitoring at 280 nm) to determine activation energy differences. The 4-chloro group’s para position enhances resonance stabilization, reducing reactivity compared to ortho isomers .

Advanced Research Questions

Q. How can computational models predict solvation effects on the compound’s electronic properties for drug design?

  • Methodology :

  • Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry in vacuum.
  • Step 2 : Apply the Polarizable Continuum Model (PCM) to simulate solvation in water and DMSO. Analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for charge distribution .
  • Step 3 : Validate predictions with experimental solvatochromic shifts (UV-Vis in solvents of varying polarity) .

Q. How to resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. neuroprotection)?

  • Methodology :

  • Hypothesis Testing :
  • Assay 1 : Test inhibition of target enzymes (e.g., COX-2) using fluorogenic substrates.
  • Assay 2 : Evaluate neuroprotective effects in oxidative stress models (e.g., SH-SY5Y cells + H2_2O2_2).
  • Data Interpretation : Use dose-response curves (IC50_{50} vs. EC50_{50}) to identify concentration-dependent dual effects. Cross-validate with molecular docking (AutoDock Vina) to probe binding site overlaps .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylation using derivatives of this compound?

  • Methodology :

  • Step 1 : Screen Lewis acids (AlCl3_3, FeCl3_3) and solvents (nitromethane vs. CH2_2Cl2_2) to modulate electrophilicity.
  • Step 2 : Analyze regioselectivity via 13C^13C-NMR (carbonyl C=O at δ 170–175 ppm) and LC-MS. FeCl3_3 in nitromethane favors para-acylation due to reduced steric hindrance .

Key Considerations

  • Structural Analogues : Compare with 2-(3-chlorophenyl)acetyl chloride () and 4-chloro-D-phenylalanine () to infer bioactivity trends.
  • Contradictions : Address conflicting reports (e.g., antioxidant vs. pro-oxidant effects) by controlling experimental variables (e.g., oxygen tension, assay endpoints) .
  • Software Tools : Use SHELX for crystallography , Gaussian for DFT , and AutoDock for docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.